molecular formula C7H16N2O B14157242 N,N-Bis(1-methylethyl)urea CAS No. 77464-05-2

N,N-Bis(1-methylethyl)urea

Cat. No.: B14157242
CAS No.: 77464-05-2
M. Wt: 144.21 g/mol
InChI Key: ORHBGEQYIZTYHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(1-methylethyl)urea can be synthesized through several methods. One common method involves the reaction of isocyanates with amines. For example, the reaction of isopropylamine with an isocyanate can yield this compound. Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of harmful solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1-methylethyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropyl groups can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include isocyanates, amines, and oxidizing or reducing agents. The reactions typically occur under mild conditions, often in aqueous or organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted ureas, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N,N-Bis(1-methylethyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(1-methylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(1-methylethyl)urea is unique due to its specific substitution pattern and the presence of isopropyl groups This gives it distinct chemical properties and reactivity compared to other urea derivatives

Properties

IUPAC Name

1,1-di(propan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBGEQYIZTYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228176
Record name Urea, N,N-bis(1-methylethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77464-05-2
Record name N,N-Bis(1-methylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77464-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,1-diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077464052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N-bis(1-methylethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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